Hydrogen Bond Donor/Acceptor Profile Differentiation from Non-Aminated 3-Methylquinoxalin-2(1H)-one Scaffold
The 5-amino substituent confers one additional hydrogen bond donor (HBD) and one additional hydrogen bond acceptor (HBA) relative to the parent 3-methylquinoxalin-2(1H)-one scaffold. Specifically, 5-amino-3-methylquinoxalin-2(1H)-one possesses HBD = 2 (the lactam N–H and the 5-NH₂ group) and HBA = 3 (the carbonyl oxygen, the pyrazine ring nitrogen, and the 5-NH₂ nitrogen), whereas the non-aminated 3-methylquinoxalin-2(1H)-one has HBD = 1 and HBA = 2 . This altered H-bond capacity directly impacts target binding: in VEGFR-2 inhibitor programs, the presence of an amino group on the benzo-moiety of the 3-methylquinoxalin-2(1H)-one scaffold has been shown to enable key hydrogen-bonding interactions within the ATP-binding pocket that are unavailable to the unsubstituted scaffold [1].
| Evidence Dimension | Hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3 (5-amino-3-methylquinoxalin-2(1H)-one, CAS 41740-40-3) |
| Comparator Or Baseline | HBD = 1, HBA = 2 (3-methylquinoxalin-2(1H)-one, CAS 14003-31-3, inferred from structure; no 5-amino substituent) |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1. Absolute HBD increase of 100%; HBA increase of 50% relative to comparator. |
| Conditions | Structural comparison based on functional group analysis; HBD/HBA counts derived from standard atom-type assignments per Lipinski rules. |
Why This Matters
The doubled H-bond donor capacity enables engagement with kinase hinge-region residues and other biological targets that the non-aminated scaffold cannot address, directly affecting target selectivity and potency in screening campaigns.
- [1] Alanazi MM, Eissa IH, Alsaif NA, Obaidullah AJ, Alanazi WA, Alasmari AF, Albassam H, Elkady H, Elwan A. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1732–1750. doi:10.1080/14756366.2021.1945591. Demonstrates that substituents on the benzo-moiety of 3-methylquinoxalin-2(1H)-one derivatives critically modulate VEGFR-2 inhibitory activity (IC₅₀ range: 2.9–5.4 µM for most active derivatives vs. sorafenib IC₅₀ = 3.07 nM). View Source
